molecular formula C7H10N2OS B8496285 2-(6-Aminopyridin-3-ylthio)ethanol

2-(6-Aminopyridin-3-ylthio)ethanol

Cat. No.: B8496285
M. Wt: 170.23 g/mol
InChI Key: HENYYXOHOHCOOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Aminopyridin-3-ylthio)ethanol is a useful research compound. Its molecular formula is C7H10N2OS and its molecular weight is 170.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

2-(6-aminopyridin-3-yl)sulfanylethanol

InChI

InChI=1S/C7H10N2OS/c8-7-2-1-6(5-9-7)11-4-3-10/h1-2,5,10H,3-4H2,(H2,8,9)

InChI Key

HENYYXOHOHCOOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1SCCO)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 100 mL round-bottomed flask, 5-bromo-2-(2,2,5,5-tetramethyl-1,2,5-azadisilolidin-1-yl)pyridine (502 mg, 1.59 mmol), 2-mercaptoethanol (124 mg, 112 μl, 1.59 mmol), xantphos (46.1 mg, 79.6 μmol) and Hunig's base (411 mg, 556 μl, 3.18 mmol) were combined with dioxane (10.0 ml) to give a light yellow solution. Pd2(dba)3 (36.4 mg, 39.8 μmol) was added and the mixture was evacuated and filled with argon. The reaction mixture was heated to 110° C. and stirred for 17 h under argon. The reaction mixture was cooled to 25° C., concentrated in vacuo and partitioned between 1M HCl and EtOAc. Separated and basified aqueous with 3M NaOH. The aqueous layer was extracted with EtOAc (3×125 mL). The organic layers were combined, washed with sat NaCl (1×25 mL), dried over Na2SO4 and concentrated in vacuo to a light yellow solid. The solid was dried under vacuum at 25° C. for 21 hrs to afford 0.259 g (96%) of the title compound. 1H NMR (300 MHz, DMSO-d6) δ: 7.94 (d, J=2.3 Hz, 1H), 7.45 (dd, J=8.7, 2.3 Hz, 1H), 6.40 (d, J=8.7 Hz, 1H), 6.03-6.20 (m, 2H), 4.77 (t, J=5.7 Hz, 1H), 3.37-3.51 (m, 2H), 2.67-2.76 (m, 2H).
Name
5-bromo-2-(2,2,5,5-tetramethyl-1,2,5-azadisilolidin-1-yl)pyridine
Quantity
502 mg
Type
reactant
Reaction Step One
Quantity
112 μL
Type
reactant
Reaction Step One
Quantity
556 μL
Type
reactant
Reaction Step One
Quantity
46.1 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
36.4 mg
Type
catalyst
Reaction Step Two
Yield
96%

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